molecular formula C23H18FN3O3 B11310210 N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11310210
M. Wt: 403.4 g/mol
InChI Key: QYJLZKSHINUPRI-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, an oxadiazole moiety, and a phenoxyacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated aromatic compound with a phenol derivative.

    Coupling with the fluorinated aromatic amine: The final step involves the coupling of the oxadiazole-containing intermediate with 3-fluoro-4-methylaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole moiety, for example, is known to interact with various biological targets, potentially modulating their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methylphenyl)benzamide
  • 3-fluoro-4-methyl-5-nitrobenzoic acid

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to its combination of a fluorinated aromatic ring, an oxadiazole moiety, and a phenoxyacetamide group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the oxadiazole ring can enhance the compound’s stability and reactivity, while the fluorinated aromatic ring can improve its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-7-10-18(13-20(15)24)25-21(28)14-29-19-11-8-17(9-12-19)23-26-22(27-30-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

QYJLZKSHINUPRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F

Origin of Product

United States

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